

SHIELD Protocol for Whole-Organ Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Shield-2

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This document provides a detailed methodology for the SHIELD (Stabilization under harsh conditions via intramolecular epoxide linkages to prevent degradation) protocol, a powerful technique for preserving tissue integrity for whole-organ and whole-body imaging. SHIELD protects endogenous fluorescence and the antigenicity of proteins and nucleic acids from the harsh chemical and physical treatments often used in tissue clearing and labeling protocols.[1][2][3] This allows for repeated interrogation of the same sample with multiple rounds of immunolabeling and imaging.[1][3][4]

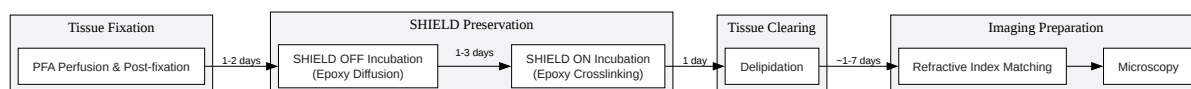
Principle of SHIELD

SHIELD utilizes a polyepoxide that forms intramolecular crosslinks with various biomolecules within the tissue.[1][2] This process creates a reinforced tissue-gel hybrid, securing biomolecules in their native locations and enhancing the mechanical stability of the tissue.[1][2] The flexible backbone of the polyepoxy allows it to conform to the surface of individual biomolecules, protecting their tertiary structures and functions against stressors like heat, detergents, and organic solvents.[2]

Experimental Workflow Overview

The SHIELD protocol involves a series of steps starting from tissue fixation, followed by epoxy diffusion and crosslinking, clearing, and finally refractive index matching for imaging. The entire

process can be completed in approximately 4-6 days for a sample the size of a whole mouse brain.[3]



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Caption: A high-level overview of the SHIELD experimental workflow.

Detailed Protocols

The following protocols are adapted for a whole mouse brain. Adjustments for different sample sizes are noted in the tables below. There are variations of the protocol for standard samples, small samples (smallest dimension 500 μm - 1.5 mm), and thin slices (<500 μm).[5][6][7]

Reagent Preparation

SHIELD Perfusion Solution (for one mouse, ~40 mL) Make fresh before perfusion and keep on ice.

Reagent	Volume
DI Water	5 mL
SHIELD-Buffer Solution	10 mL
32% Paraformaldehyde (PFA) Solution	5 mL

| SHIELD-Epoxy Solution | 20 mL (add in 10 mL increments) |

SHIELD OFF Solution Prepare fresh.

Reagent	Volume (for 1 mouse brain)
DI Water	5 mL
SHIELD-Buffer Solution	5 mL

| SHIELD-Epoxy Solution | 10 mL |

SHIELD ON Solution Ready-to-use solution, pre-warmed to 37°C before use.[8]

Standard SHIELD Protocol (for samples >1.5 mm)

1. Perfusion and Fixation a. Transcardially perfuse the animal with ice-cold PBS containing 10 U/mL heparin until the fluid runs clear.[9] b. Perfuse with ice-cold SHIELD Perfusion Solution.[9][10] For a mouse, use 20 mL at a flow rate of 5 mL/min.[8][10] c. Dissect the organ of interest and incubate it in the remaining SHIELD Perfusion Solution at 4°C with shaking for 48 hours.[11] For PFA-fixed tissues, incubate in 4% PFA overnight at 4°C.[12]

2. SHIELD OFF Incubation (Epoxy Diffusion) a. Transfer the sample to SHIELD OFF Solution. For a mouse brain, use 20 mL.[10] b. Incubate at 4°C with gentle shaking. Incubation time depends on the sample size (see table below).[10][13] This step allows the epoxy to diffuse into the tissue without crosslinking.

3. SHIELD ON Incubation (Epoxy Crosslinking) a. Transfer the sample to pre-warmed (37°C) SHIELD ON Buffer.[8][11] For a mouse brain, use 20 mL.[10] b. Incubate at 37°C with shaking for 24 hours.[8][10][11] This initiates the crosslinking of the epoxy within the tissue.[7] c. After this step, the sample is preserved and can be stored in 1X PBS with 0.02% sodium azide at 4°C for several months.[10][13][14]

4. Tissue Clearing (Delipidation) a. Incubate the SHIELD-preserved sample in a delipidation solution (e.g., SDS clearing solution).[11] b. Clearing can be done passively or actively:

- Passive Clearing: Incubate at 37-60°C with shaking. A whole mouse brain can be cleared in about a week at 45°C.[8][10][11]
- Active Clearing (using stochastic electrotransport): This method is faster and can clear a mouse brain hemisphere in 3-4 days at 40-45°C, with better fluorescence retention.[1][11]

[14] c. After clearing, wash the sample thoroughly with PBS containing 1% Triton-X100 to remove all SDS.[11]

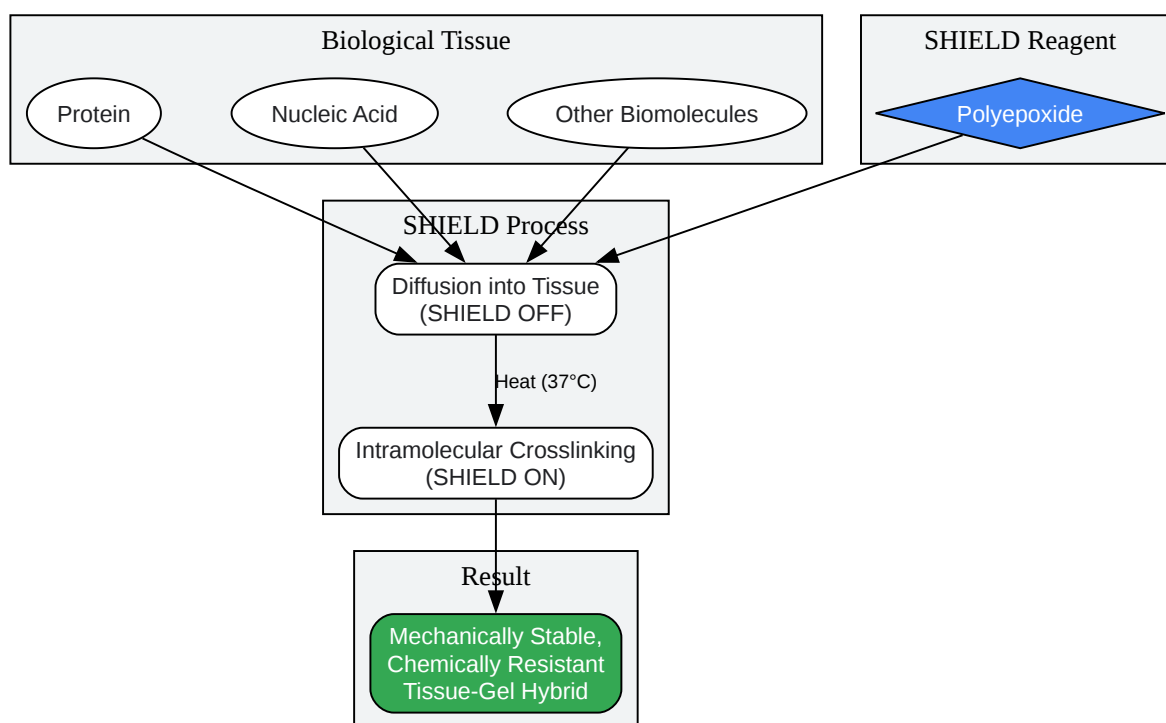
5. Refractive Index (RI) Matching a. Equilibrate the cleared sample in an RI matching solution, such as EasyIndex (RI=1.52), at 37°C with shaking.[4] b. The incubation time depends on the sample size, ranging from minutes for thin slices to overnight for a whole mouse brain.[11] c. The sample should become transparent.[4][10]

Quantitative Data Summary

Step	Parameter	Mouse Brain	Rat Brain	Smaller Samples (>10x sample volume)
Perfusion	PBS Volume	20 mL	200 mL	N/A
SHIELD Perfusion	20 mL	200 mL	N/A	>10x sample volume
Solution Volume				
Flow Rate	5 mL/min	60 mL/min	N/A	
Post-Fixation Incubation	Solution Volume	Remainder of perfusion solution	Remainder of perfusion solution	>10x sample volume
Duration	48 hours	3 days	1 day	>10x sample volume
SHIELD OFF Incubation	Solution Volume	20 mL	50 mL	
Duration	1 day	3 days	1 day	
SHIELD ON Incubation	Solution Volume	20 mL	40 mL	>10x sample volume
Duration	24 hours	24 hours	24 hours	>10x sample volume
Passive Delipidation	Solution Volume	~20 mL	~50 mL	
Duration (Hemisphere/Whole)	5 days / 1 week at 45°C	-	Varies by size	
RI Matching (EasyIndex)	Incubation Duration	Overnight	Overnight	Varies (minutes to hours)

Visualization of the SHIELD Process

The following diagram illustrates the molecular mechanism of SHIELD-based tissue preservation.



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Caption: Mechanism of SHIELD-mediated tissue preservation.

Applications in Research and Drug Development

The robust preservation offered by SHIELD makes it an invaluable tool for a wide range of applications:

- **3D Histology and Morphological Analysis:** Enables detailed anatomical studies of intact organs.^[1]

- Neuroscience: Facilitates the mapping of neural circuits and the study of neurodegenerative diseases.[2]
- Oncology: Allows for the volumetric analysis of tumors and their microenvironment.[2]
- Drug Discovery and Development: Enables the assessment of drug distribution and efficacy at the whole-organ level.
- Multiplexed Imaging: The stability of SHIELD-processed tissue allows for multiple rounds of antibody labeling and imaging on the same sample, maximizing the data obtained from precious specimens.[3][4]

By providing superior preservation of tissue architecture and molecular information, the SHIELD protocol opens up new avenues for understanding complex biological systems in their entirety.

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